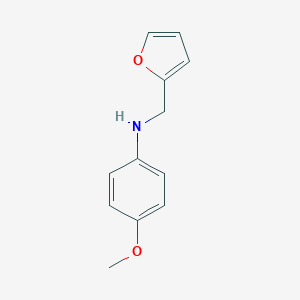

N-(furan-2-ylmethyl)-4-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLWFGQYSFKMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355301 | |

| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17377-97-8 | |

| Record name | N-[(Furan-2-yl)methyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(furan-2-ylmethyl)-4-methoxyaniline

Introduction

N-(furan-2-ylmethyl)-4-methoxyaniline, also known as N-furfuryl-p-anisidine, is a secondary amine that incorporates both a furan ring and a methoxy-substituted aniline moiety.[1][2] The furan scaffold is a "privileged" structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and its role as a versatile bioisostere for phenyl rings.[3][4] Similarly, the p-anisidine structural motif is a key component in numerous pharmaceuticals and dyes.[5][6][7] The combination of these two pharmacophores makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.[3]

This guide provides a detailed, field-proven methodology for the synthesis of this compound via reductive amination. It offers a comprehensive characterization protocol to ensure structural integrity and purity, designed for researchers in synthetic chemistry and drug development.

Synthesis Methodology: Reductive Amination

The most efficient and widely adopted method for synthesizing N-substituted furfurylamines is reductive amination.[8] This one-pot reaction combines an aldehyde (furfural) with a primary amine (p-anisidine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and high yields.[8]

Mechanistic Rationale

The reaction proceeds in two distinct, sequential steps within a single reaction vessel:

-

Imine Formation: The reaction is typically initiated under mildly acidic conditions. The carbonyl oxygen of furfural is protonated, increasing its electrophilicity. The nucleophilic nitrogen atom of p-anisidine then attacks the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields a Schiff base, or imine.

-

Reduction: A selective reducing agent, introduced into the mixture, reduces the imine C=N double bond to a C-N single bond, forming the final secondary amine product. The choice of reducing agent is critical to prevent the premature reduction of the starting aldehyde.

Causality Behind Experimental Choices

-

Reactants: Furfural is a readily available, bio-based aldehyde.[9][10] p-Anisidine is a common and cost-effective starting material in the pharmaceutical industry.[7][11]

-

Reducing Agent: Sodium borohydride (NaBH₄) is a robust and effective choice. While stronger reducing agents exist, NaBH₄ is sufficiently mild to selectively reduce the imine without significantly affecting the furfural starting material, especially when the imine formation is allowed to proceed first. The addition of a weak acid like acetic acid can catalyze the reduction by forming sodium acetoxyborohydride in situ, a milder reductant.[12] For more sensitive substrates, sodium triacetoxyborohydride (STAB) is an excellent alternative as it is less basic and even more selective for imines over aldehydes.[13]

-

Solvent: A protic solvent like methanol or ethanol is ideal. It readily dissolves the reactants and the borohydride reagent, and the protic nature of the solvent facilitates the mechanism of both imine formation and reduction. Dichloromethane (DCM) can also be used, particularly with STAB.[13]

Detailed Experimental Protocol

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq., e.g., 10 mmol, 1.23 g) in methanol (40 mL).

-

Imine Formation: To the stirred solution, add furfural (1.05 eq., e.g., 10.5 mmol, 0.92 mL) dropwise at room temperature. Allow the mixture to stir for 1-2 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the imine intermediate.

-

Reduction Step: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq., e.g., 15 mmol, 0.57 g) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding deionized water (20 mL). Reduce the volume of methanol under reduced pressure. The aqueous residue is then extracted with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane) to isolate the pure this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable for any synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.[14]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17377-97-8 | [2][15] |

| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | Yellow Solid / Oil | [16] |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is essential for confirming the proton framework of the molecule. The spectrum, typically recorded in a solvent like DMSO-d₆ or CDCl₃, will show distinct signals for each unique proton environment.[1][17]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | ~3.78 | Singlet (s) | 3H |

| Methylene (-CH₂-) | ~4.25 - 4.50 | Singlet (s) or Doublet (d) | 2H |

| Furan H5 | ~7.54 | Multiplet (m) | 1H |

| Furan H3 | ~6.24 | Doublet of doublets (dd) | 1H |

| Furan H4 | ~6.36 | Multiplet (m) | 1H |

| Aniline Ar-H (ortho to -NH) | ~6.65 | Doublet (d) | 2H |

| Aniline Ar-H (ortho to -OCH₃) | ~6.83 | Doublet (d) | 2H |

| Amine (-NH-) | ~5.35 | Triplet (t) or Broad Singlet | 1H |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Coupling to the -NH proton may or may not be observed.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR confirms the carbon skeleton of the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| Methoxy (-OCH₃) | ~55.8 |

| Methylene (-CH₂-) | ~41.5 - 44.5 |

| Furan C2 | ~152.3 |

| Furan C5 | ~142.1 |

| Furan C3 | ~107.2 |

| Furan C4 | ~110.4 |

| Aniline C1 (C-NH) | ~142.0 |

| Aniline C4 (C-OCH₃) | ~152.1 |

| Aniline C2/C6 | ~114.3 |

| Aniline C3/C5 | ~114.9 |

Note: Assignments are based on analogous structures and predictive models.[17]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 - 3450 | N-H Stretch (Secondary Amine) |

| 3100 - 3150 | Furan C-H Stretch |

| 3000 - 3070 | Aromatic C-H Stretch (Aniline) |

| 2850 - 2960 | Aliphatic C-H Stretch (-CH₂- and -OCH₃) |

| 1590 - 1610 | Aromatic C=C Stretch |

| ~1510 | N-H Bending |

| 1240 - 1250 | Aryl C-O Stretch (Asymmetric) |

| 1020 - 1040 | Aryl C-O Stretch (Symmetric) & Furan C-O-C Stretch |

Note: Values are typical ranges. The spectrum confirms the presence of the amine, aromatic rings, and ether functionalities.[12][18]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Using a technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

-

Expected [M+H]⁺: m/z = 204.09

-

Key Fragmentation: A primary fragmentation pathway is the cleavage of the benzylic C-N bond, which would yield a stable furfuryl cation (m/z = 81) and a p-anisidine radical cation (m/z = 123).

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound via reductive amination. The rationale behind the selection of reagents and conditions is provided to empower researchers with a deeper understanding of the process. The comprehensive characterization protocol, employing a suite of orthogonal analytical techniques, establishes a self-validating system to confirm the identity, structure, and purity of the final compound. This foundational knowledge is critical for scientists utilizing this versatile molecule in drug discovery and materials science applications.

References

- The Royal Society of Chemistry. (2025). Synthesis of N,N-bis(furan-2-ylmethyl)-4-methoxyaniline 1d. Royal Society of Chemistry.

- The Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for N-(furan-2-ylmethyl)

- Organic Chemistry Frontiers. (n.d.).

- Guidechem. (2020, October 18).

- New Journal of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine with high selectivity. Royal Society of Chemistry.

- SpectraBase. (2025). N-(2-furylmethyl)-4-methoxyaniline. John Wiley & Sons, Inc.

- PubChem. (n.d.). N-[(furan-2-yl)methyl]aniline.

- Synblock. (n.d.). CAS 17377-97-8 | this compound. Synblock.

- BenchChem. (2025). A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt. BenchChem.

- PubMed. (2025, January 14). Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2.

- Taylor & Francis eBooks. (2024). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis.

- PubMed. (2022, April 7). Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine.

- Green Chemistry. (n.d.).

- American Chemical Society. (n.d.). Supporting Information for an article.

- CHIRALEN. (n.d.). This compound. CHIRALEN.

- BenchChem. (2025). An In-depth Technical Guide to N-(furan-2-ylmethyl)-3-iodoaniline. BenchChem.

- PubMed. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities.

- BenchChem. (n.d.). Target Identification Studies of N-(furan-2-ylmethyl)-3-iodoaniline: A Technical Guide. BenchChem.

- MDPI. (2021). Ag(I)

- Fengchen Group. (n.d.). p-Anisidine: A Key Component in Dyes and Pharmaceuticals. Fengchen Group.

- ChemSynthesis. (2025, May 20). N-(furan-2-yl-thiophen-2-ylmethyl)aniline. ChemSynthesis.

- National Institute of Standards and Technology. (n.d.). Furan. NIST WebBook.

- PubChemLite. (2025). N-[(furan-2-yl)methyl]aniline. Université du Luxembourg.

- SpectraBase. (n.d.). N-(furan-2-ylmethyl)-4-methoxy-acridin-9-amine. John Wiley & Sons, Inc.

- National Library of Medicine. (n.d.). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline.

- ChemicalBook. (2023, December 18).

- Google Patents. (n.d.). Preparation method of N-methyl-4-methoxyaniline. Google.

- ChemicalBook. (2024, November 13). p-Anisidine: Natural Occurrence and Application in Chemical Detection. ChemicalBook.

- Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal.

- Wikipedia. (n.d.). p-Anisidine. Wikipedia.

- International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

- National Institute of Standards and Technology. (n.d.). Furan. NIST WebBook.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. CAS 17377-97-8 | this compound - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. nbinno.com [nbinno.com]

- 7. p-Anisidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Surface Acidic Species-Driven Reductive Amination of Furfural with Ru/T-ZrO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p-Anisidine - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chiralen.com [chiralen.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. globalresearchonline.net [globalresearchonline.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Furan-Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Screening Furan-Aniline Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into novel molecular frameworks is a cornerstone of therapeutic innovation. Furan-aniline derivatives represent such a promising frontier. The furan ring, a versatile aromatic heterocycle, is a structural motif in numerous bioactive natural products and approved drugs, known to act as a bioisostere for phenyl rings, potentially enhancing metabolic stability and receptor interactions.[1] When coupled with the aniline scaffold—a privileged structure in its own right and a key component of many kinase inhibitors—the resulting derivatives present a rich chemical space for discovering new therapeutic agents.

This guide is structured not as a rigid set of instructions, but as a strategic workflow mirroring a rational drug discovery cascade. We will move from broad, high-throughput primary screens to more focused secondary and mechanistic assays, culminating in the essential early assessment of drug-like properties. The causality behind each experimental choice is explained, providing the technical accuracy and field-proven insights necessary for robust and reproducible screening campaigns.

The Screening Cascade: A Strategic Workflow

A successful screening campaign is a funnel, efficiently filtering a library of novel compounds down to a select few with promising therapeutic potential and drug-like characteristics. Our approach is designed to maximize information while minimizing resource expenditure in the early stages.

Caption: A strategic workflow for screening novel furan-aniline derivatives.

Part 1: Primary Biological Activity Screening

The initial phase of screening casts a wide net to identify any significant biological activity. For furan-aniline derivatives, the most reported and promising areas of investigation are anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4]

Anticancer Activity: Cytotoxicity Assessment

The first question for a potential anticancer agent is fundamental: does it inhibit the growth of cancer cells? The MTT assay is a robust, cost-effective, and high-throughput compatible colorimetric method to answer this.[2][5]

Principle of Causality: This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells. A reduction in signal in the presence of a test compound indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). This is a critical first-pass filter.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into a 96-well plate at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of the furan-aniline derivatives in the appropriate culture medium. The final concentration of the solvent (typically DMSO) should not exceed 0.5% to prevent solvent-induced toxicity.[2] Replace the old medium with 100 µL of medium containing the test compounds.

-

Controls (Self-Validation):

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This establishes the baseline 100% viability.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).[6] This confirms the assay is responsive.

-

Blank Control: Wells containing medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition & Solubilization: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[2][5] Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.

Data Presentation: Example Cytotoxicity Data

| Compound ID | Furan-Aniline Scaffold | Cell Line | IC50 (µM) |

| FA-001 | 2-amino-N-(furan-2-ylmethyl)aniline | MCF-7 | 4.06 |

| FA-002 | 4-methoxy-N-(furan-2-ylmethyl)aniline | MCF-7 | 2.96 |

| FA-003 | 2-amino-N-(furan-2-ylmethyl)aniline | HeLa | 8.79 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.52 |

| (Note: Data is illustrative, based on reported values for similar furan derivatives)[6][7] |

Antimicrobial Activity: Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial or antifungal properties.[8] The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[8][9]

Principle of Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It provides a quantitative measure of a compound's potency, which is essential for comparing the activity of different derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the furan-aniline derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation & Controls (Self-Validation):

-

Add the prepared microbial inoculum to each well containing the compound dilutions.[9]

-

Positive Control (Growth Control): Broth with inoculum but no compound. This well should show turbidity.

-

Negative Control (Sterility Control): Broth only, with no inoculum. This well should remain clear.

-

Antibiotic Control: Broth with inoculum and a standard antibiotic (e.g., Tetracycline, Ciprofloxacin). This validates the susceptibility of the test organism.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]

In Vitro Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases.[10] A simple, reliable primary screen for anti-inflammatory activity is the protein denaturation inhibition assay.

Principle of Causality: Denaturation of tissue proteins is a well-documented cause of inflammation in diseases like rheumatoid arthritis.[11] The ability of a compound to prevent heat- or chemically-induced protein denaturation is a strong indicator of potential anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the furan-aniline derivative.

-

Controls (Self-Validation):

-

Negative Control: A mixture with PBS instead of the test compound, representing 100% denaturation.

-

Positive Control: A known anti-inflammatory drug like Diclofenac sodium.

-

-

Denaturation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

-

Data Acquisition: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Part 2: Mechanistic Elucidation & Early Safety Profiling

Positive "hits" from primary screens require further investigation to understand their mechanism of action (MoA) and to assess their basic drug-like properties. Failure of candidates in later development stages is often due to poor pharmacokinetic or safety profiles, making early assessment crucial.[12]

Delineating the Mechanism of Anticancer Activity

A low IC50 value from the MTT assay is a promising start, but it doesn't reveal the underlying mechanism. Follow-up assays are essential. For instance, a compound could be inducing apoptosis (programmed cell death) or causing cell cycle arrest.[6]

Example Mechanistic Pathway: Many furan-aniline derivatives are designed as kinase inhibitors. A hit compound might inhibit a key signaling pathway like PI3K/Akt, which is often dysregulated in cancer and promotes cell survival and proliferation.[7]

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a furan-aniline derivative.

Validating the MoA:

-

Western Blot Analysis: To confirm the hypothesis above, treat cancer cells with the hit compound and perform a Western blot. Probe for levels of total and phosphorylated Akt (p-Akt). A decrease in p-Akt levels would support the proposed mechanism of PI3K/Akt pathway inhibition.[7]

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G2/M phase).[6]

-

Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the percentage of cells undergoing apoptosis.[6]

Early ADMET Profiling

Integrating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment early in the discovery process is critical to reduce late-stage attrition.[12][13][14] Simple, high-throughput in vitro and in silico models can provide valuable predictive data.[13][15]

Key Early ADMET Assays:

-

Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive intestinal absorption.[16] It measures the permeation of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.

-

Metabolic Stability: An intrinsic clearance assay using liver microsomes can predict how quickly a compound will be metabolized by key enzymes (like Cytochrome P450s).[14] High clearance suggests poor in vivo stability.

-

In Silico Prediction: Computational tools can predict various ADMET properties, including potential for toxicity (e.g., Ames toxicity, hepatotoxicity), human intestinal absorption, and inhibition of key metabolic enzymes, based on the compound's structure.[15]

Data Presentation: Example Early ADMET Profile

| Compound ID | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Microsomal Stability (% Remaining after 30 min) | Predicted Ames Toxicity (In Silico) |

| FA-001 | 8.5 (High) | 75% | Negative |

| FA-002 | 1.2 (Low) | 15% | Negative |

| FA-003 | 6.3 (Moderate) | 62% | Negative |

| (Note: Data is illustrative) |

Conclusion and Forward Path

This guide outlines a logical and robust framework for the initial biological evaluation of novel furan-aniline derivatives. By systematically progressing from broad phenotypic screens to more detailed mechanistic and safety profiling, researchers can efficiently identify and prioritize compounds with genuine therapeutic potential. Each step is designed with built-in controls to ensure data integrity, and the rationale behind each assay choice is grounded in established drug discovery principles. The compounds that successfully navigate this screening cascade emerge not just as "hits," but as well-characterized lead candidates ready for the next phase of preclinical development.

References

- Title: The impact of early ADME profiling on drug discovery and development strategy. Source: Vertex AI Search.

- Title: Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. Source: BenchChem.

- Title: Application Notes and Protocols for High-Throughput Screening of Furan Derivatives - Benchchem. Source: BenchChem.

- Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed. Source: PubMed.

- Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - MDPI. Source: MDPI.

- Title: Application Notes and Protocols: Furan-Aniline Compounds as Versatile Intermediates for Active Pharmaceutical Ingredients - Benchchem. Source: BenchChem.

- Title: Early Hit-to-Lead ADME screening bundle - IQVIA Laboratories. Source: IQVIA.

- Title: A Researcher's Guide to Cytotoxicity Assays for Furan-Containing Molecules - Benchchem. Source: BenchChem.

- Title: ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate. Source: ResearchGate.

- Title: New Guidance on Modifications to Antimicrobial Susceptibility Testing. Source: Clinical Lab Products.

- Title: A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Profess - Benchchem. Source: BenchChem.

- Title: ADME Assays - Agilent. Source: Agilent.

- Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. Source: MDPI.

- Title: Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed. Source: PubMed.

- Title: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central. Source: PubMed Central.

- Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Source: PubMed Central.

- Title: Furan: A Promising Scaffold for Biological Activity. Source: International Journal of Advanced Biological and Biomedical Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clpmag.com [clpmag.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]

- 13. ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. researchgate.net [researchgate.net]

- 16. ADME Assays | アジレント [agilent.com]

A Spectroscopic and Analytical Guide to N-(furan-2-ylmethyl)-4-methoxyaniline

Abstract

N-(furan-2-ylmethyl)-4-methoxyaniline (CAS No: 17377-97-8) is a heterocyclic aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] Its structure, combining a furan ring, a secondary amine linker, and a methoxy-substituted aniline moiety, offers a unique electronic and steric profile for the synthesis of more complex molecules. Accurate and comprehensive characterization of this intermediate is paramount for ensuring the identity, purity, and quality of downstream products. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We present detailed experimental protocols, data interpretation grounded in established principles, and field-proven insights to aid researchers in the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing precise information about the hydrogen and carbon framework. For this compound, NMR confirms the connectivity of the furan, methylene, and methoxyaniline fragments.

Causality of Experimental Choices: Solvent Selection

The choice of deuterated solvent is critical for NMR analysis. While Chloroform-d (CDCl₃) is common, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for N-substituted anilines. The amine proton (N-H) is labile and can exchange with trace amounts of acidic protons or water, often leading to a broad, indistinct signal in CDCl₃. In DMSO-d₆, hydrogen bonding with the solvent slows this exchange rate, resulting in a sharper, more easily identifiable N-H signal, which is crucial for complete structural confirmation.[4]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a proton census of the molecule, with chemical shifts indicating the electronic environment of each proton and coupling patterns revealing neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the Free Induction Decay (FID) over a spectral width of 0-12 ppm.

-

Processing: Perform a Fourier Transform, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | dd (J ≈ 1.8, 0.8 Hz) | 1H | H5' (Furan) |

| ~6.80 | d (J ≈ 9.0 Hz) | 2H | H2, H6 (Aniline) |

| ~6.65 | d (J ≈ 9.0 Hz) | 2H | H3, H5 (Aniline) |

| ~6.35 | dd (J ≈ 3.2, 1.8 Hz) | 1H | H4' (Furan) |

| ~6.20 | d (J ≈ 3.2 Hz) | 1H | H3' (Furan) |

| ~5.65 | t (J ≈ 6.0 Hz) | 1H | N-H |

| ~4.20 | d (J ≈ 6.0 Hz) | 2H | -CH₂- |

| ~3.65 | s | 3H | -OCH₃ |

Data interpreted from the experimental spectrum available from SpectraBase.[5]

Interpretation of ¹H NMR Spectrum:

-

Furan Ring Protons: The three protons on the furan ring appear as distinct signals. The proton at the C5' position is typically the most downfield due to the deshielding effect of the adjacent oxygen atom.

-

Aniline Ring Protons: The para-substituted aniline ring gives rise to two doublets, characteristic of an AA'BB' system, integrating to two protons each. The protons ortho to the electron-donating methoxy group (H3, H5) are shielded and appear upfield compared to the protons ortho to the nitrogen (H2, H6).

-

Amine and Methylene Protons: The N-H proton appears as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Correspondingly, the methylene protons appear as a doublet, coupled to the N-H proton. This coupling is a definitive confirmation of the N-H and -CH₂- connectivity.

-

Methoxy Protons: The methoxy group protons appear as a sharp singlet integrating to three protons, a characteristic signal found around 3.6-3.8 ppm.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is analogous to that for ¹H NMR, with acquisition parameters adjusted for the ¹³C nucleus (e.g., a wider spectral width of 0-200 ppm and a proton-decoupled pulse sequence).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 152-155 | C4 (Aniline) | Carbon bearing the electron-donating -OCH₃ group. |

| 152-154 | C2' (Furan) | Carbon adjacent to oxygen and attached to the methylene bridge. |

| 142-144 | C1 (Aniline) | Carbon attached to the nitrogen atom. |

| 141-143 | C5' (Furan) | Most deshielded furan CH carbon. |

| 114-116 | C3, C5 (Aniline) | Shielded carbons ortho to the -OCH₃ group. |

| 113-115 | C2, C6 (Aniline) | Carbons ortho to the -NH group. |

| 110-111 | C4' (Furan) | Furan CH carbon. |

| 106-108 | C3' (Furan) | Furan CH carbon. |

| 55-56 | -OCH₃ | Methoxy carbon. |

| 41-43 | -CH₂- | Methylene bridge carbon. |

Predictions are based on data from analogous structures N-(furan-2-ylmethyl)aniline[6] and N-(4-methoxybenzyl)aniline[6], and established substituent effects.[7]

NMR Analysis Workflow

Caption: Workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₂H₁₃NO₂, corresponding to a monoisotopic mass of 203.0946 g/mol . [5] Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.

-

Mass Analysis: Scan a mass range (e.g., m/z 50-500) to detect the molecular ion and any fragments. High-resolution MS (HRMS) can be used to confirm the elemental composition.

Table 4: Expected Ions in the Mass Spectrum of this compound

| m/z | Ion | Description |

| 204.1024 | [M+H]⁺ | Protonated molecular ion |

| 203.0946 | [M]⁺• | Molecular ion (in EI) |

| 123 | [C₇H₉NO]⁺• | 4-methoxyaniline radical cation |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Interpretation of Mass Spectrum: The most characteristic fragmentation pathway for N-benzyl aniline derivatives involves the cleavage of the C-N bond connecting the methylene bridge to the nitrogen atom. [8][9]This is a form of benzylic cleavage, which is highly favored due to the stability of the resulting carbocation.

-

Molecular Ion: In ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 204. In Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z 203 should be observed. The odd molecular weight is consistent with the Nitrogen Rule, as the molecule contains a single nitrogen atom. [10]2. Major Fragments: The primary fragmentation is the cleavage of the CH₂-NH bond. This can result in two major fragment ions:

-

m/z 81: The highly stable furfuryl cation ([C₅H₅O]⁺).

-

m/z 123: The radical cation of 4-methoxyaniline ([C₇H₉NO]⁺•). The relative abundance of these fragments provides strong evidence for the overall structure of the molecule.

-

MS Analysis Workflow

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy confirm the precise arrangement of atoms and the connectivity of the furan and aniline moieties. IR spectroscopy provides rapid verification of key functional groups, notably the secondary amine and aryl ether. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by benzylic cleavage, further validating the proposed structure. Together, these analytical techniques provide a comprehensive and self-validating dataset essential for researchers in quality control, reaction monitoring, and drug development.

References

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

- Royal Society of Chemistry. (n.d.). Supplementary Material.

- BenchChem. (n.d.). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.

- (n.d.). Supporting Information.

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

- Royal Society of Chemistry. (2025). This journal is © The Royal Society of Chemistry 2025.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- (n.d.). IR: amines.

- StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I.

- (n.d.). Mass Spectrometry: Fragmentation.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Scribd. (n.d.). IR Spectrum Frequency Table.

- (n.d.). Iridium-Catalysed Reductive Allylic Amination of α, β-Unsaturated Aldehydes - Supporting Information.

- SpectraBase. (n.d.). N-(2-furylmethyl)-4-methoxyaniline - Optional[1H NMR] - Spectrum.

- BenchChem. (n.d.). Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). Aniline.

- CHIRALEN. (n.d.). This compound.

- Synblock. (n.d.). CAS 17377-97-8 | this compound.

- BenchChem. (n.d.). A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Profess.

- ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives.

- CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides.

- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

- National Institutes of Health. (n.d.). N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem.

- ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering.

- National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- PubChemLite. (n.d.). N-[(furan-2-yl)methyl]aniline.

- SpectraBase. (n.d.). N-(furan-2-ylmethyl)-4-methoxy-acridin-9-amine.

- National Institute of Standards and Technology. (n.d.). Furan - the NIST WebBook.

- PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides: an exploration in molecular design.

- Wikipedia. (n.d.). p-Anisidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chiralen.com [chiralen.com]

- 3. CAS 17377-97-8 | this compound - Synblock [synblock.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility and Stability Studies of N-(furan-2-ylmethyl)-4-methoxyaniline

Foreword: Proactive Characterization in Drug Discovery

In the landscape of modern drug development, the adage "forewarned is forearmed" holds profound significance. The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, many of which can be anticipated and mitigated through rigorous early-stage characterization. The physicochemical properties of a compound, specifically its solubility and stability, are foundational pillars upon which its entire development trajectory rests. Poor solubility can cripple bioavailability, while unaddressed instability can lead to loss of potency, formation of toxic degradants, and a shortened shelf life. This guide is dedicated to the comprehensive investigation of one such molecule: N-(furan-2-ylmethyl)-4-methoxyaniline. This compound, with its furan ring, secondary amine linkage, and methoxy-substituted aniline moiety, presents a unique combination of functional groups, each with its own set of potential liabilities. By dissecting the methodologies for assessing its solubility and predicting its stability, we aim to provide a robust framework for the proactive and scientifically sound characterization of this and similar molecules. This is not merely a collection of protocols; it is a strategic guide to understanding the inherent nature of a molecule to inform its future development.

Molecular Profile of this compound

Before delving into experimental investigations, a thorough understanding of the subject molecule is paramount. This compound is an organic compound featuring several key structural motifs that will dictate its chemical behavior.

-

The Furan Moiety: A five-membered aromatic heterocycle, the furan ring can act as a bioisostere for a phenyl group but possesses distinct electronic properties and metabolic vulnerabilities.[1] It is susceptible to oxidative cleavage, a critical consideration for stability.[2][3]

-

The Secondary Amine Linker: This linkage provides structural flexibility and a potential site for hydrogen bonding.[1] However, the imine functionality, which can be considered a structural relative, is known to be susceptible to hydrolysis.[4][5]

-

The 4-Methoxyaniline Moiety: The electron-donating methoxy group on the aniline ring influences the overall electron density and basicity of the molecule. Aromatic amines, as a class, can be prone to oxidation and photodegradation.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17377-97-8 | [7] |

| Molecular Formula | C₁₂H₁₃NO₂ | [7] |

| Molecular Weight | 203.24 g/mol | [7] |

| Boiling Point | 324.2°C at 760 mmHg | [7] |

Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility is a cornerstone of its pre-formulation assessment. It dictates the choice of solvents for analytical studies, informs potential formulation strategies, and provides insights into its likely behavior in biological systems.

Rationale for Solvent Selection

The choice of solvents for solubility studies should be strategic, encompassing a range of polarities and protic/aprotic characteristics to build a comprehensive solubility profile.

-

Aqueous Buffers (pH 2, 7.4, 9): These are critical for understanding solubility in physiologically relevant conditions. The pH will influence the ionization state of the secondary amine, which in turn will significantly impact solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding and are common in pharmaceutical formulations.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Often used to prepare stock solutions for in vitro assays and analytical method development.

-

Non-Polar Solvents (e.g., Dichloromethane, Hexane): Provide insights into the lipophilic nature of the compound.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility. Its simplicity and reliability make it a preferred choice in early-stage development.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For aqueous samples, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid pellet. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility by back-calculating from the concentration of the diluted sample to the original, undiluted supernatant.

Caption: Workflow for Equilibrium Solubility Determination.

Table 2: Template for Reporting Solubility Data

| Solvent System | pH (if applicable) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 0.1 M HCl | 2.0 | 25 | Data | Data |

| Phosphate Buffer | 7.4 | 25 | Data | Data |

| Borate Buffer | 9.0 | 25 | Data | Data |

| Ethanol | N/A | 25 | Data | Data |

| DMSO | N/A | 25 | Data | Data |

| Acetonitrile | N/A | 25 | Data | Data |

Intrinsic Stability and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[8][9] They are designed to intentionally degrade the molecule under more aggressive conditions than those used in accelerated stability testing.[8] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[10]

Design of Forced Degradation Studies

The conditions for forced degradation should be selected to target the key functional groups within this compound. A degradation of 5-20% is generally considered optimal to ensure that the degradation products are detectable without being overly complex.[11]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C. This condition will probe the stability of the secondary amine linkage, which may be susceptible to hydrolysis, similar to an imine.[4][12]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C. This will assess the compound's stability in an alkaline environment.

-

Oxidative Degradation: 3% H₂O₂ at room temperature. The furan ring is a likely target for oxidation, potentially leading to ring-opening.[13][14] The aniline moiety is also susceptible to oxidation.

-

Thermal Degradation: The solid compound stored at 80°C. This evaluates the intrinsic thermal stability of the molecule in the absence of solvent.

-

Photostability: The compound in solution exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[15] Aromatic amines can be particularly sensitive to light.[6][16]

Experimental Protocol: Forced Degradation

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For photostability, a solution in a 50:50 mixture of acetonitrile and water is suitable. A control sample, protected from stress conditions, should be prepared for each time point.

-

Stress Application: Expose the samples to the specified conditions. It is advisable to take samples at multiple time points (e.g., 0, 2, 8, 24, 48 hours) to monitor the progression of degradation.

-

Neutralization: For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) or a mass spectrometer (MS) is highly recommended for detecting and identifying degradants.

-

Mass Balance Calculation: Calculate the mass balance to ensure that all major degradation products are accounted for. This is done by comparing the decrease in the parent peak area with the sum of the peak areas of the degradation products.

Caption: Forced Degradation and Analysis Workflow.

Predicted Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be anticipated:

-

Hydrolytic Cleavage: Under acidic conditions, the C-N bond between the furan-2-ylmethyl group and the aniline nitrogen is susceptible to hydrolysis. This would yield furan-2-carbaldehyde and 4-methoxyaniline.[12][17]

-

Oxidative Degradation: The furan ring is prone to oxidation, which can lead to a variety of ring-opened products, such as 1,4-dicarbonyl compounds.[14][18] The aniline moiety can also be oxidized.

Caption: Predicted Degradation Pathways.

Table 3: Template for Reporting Forced Degradation Results

| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Peak Area of Major Degradant (% of Total) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |

| 0.1 M NaOH, 60°C | 24 | Data | Data | Data | Data |

| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |

| Thermal, 80°C | 48 | Data | Data | Data | Data |

| Photolytic | 24 | Data | Data | Data | Data |

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to evaluating the solubility and stability of this compound. By employing the described methodologies, researchers can generate a robust data package that will be invaluable for guiding future development activities. The solubility profile will inform the selection of appropriate formulation strategies, while the forced degradation studies will provide a critical understanding of the molecule's intrinsic liabilities. The identification of potential degradation pathways allows for the development of targeted strategies to mitigate instability, such as the inclusion of antioxidants or protection from light. The stability-indicating analytical method developed through this process will be essential for all future quality control and stability monitoring. Ultimately, a thorough and early investigation of these fundamental properties is not merely a data-gathering exercise; it is a critical investment in the successful advancement of a promising molecule.

References

- Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. RSC.

- Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances.

- (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.

- (n.d.). Oxidative Cleavage of Furans. Organic Reactions.

-

(n.d.). Oxidation of furans (Review). ResearchGate. Retrieved from [Link]

-

Challener, C. (2018). Imine Hydrolysis. News-Medical.Net. Retrieved from [Link]

-

Wang, T., Zhang, M., Zheng, Y., Seong, J., Lah, M. S., & Koo, S. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Retrieved from [Link]

-

(2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

-

(n.d.). Imine Hydrolysis. BYJU'S. Retrieved from [Link]

-

(2020). 19.9: Nucelophilic Addition of Amines (Imine and Enamine Formation). Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Retrieved from [Link]

-

Ceballos-Francisco, D., Córdova-Albores, L. C., & Alatorre-Meda, M. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

(n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

-

(n.d.). N-[(furan-2-yl)methyl]aniline. PubChem. Retrieved from [Link]

-

(n.d.). 4-(furan-2-yl)-N-(4-methoxyphenyl)-3-methyloxetan-2-imine. ChemSynthesis. Retrieved from [Link]

-

(n.d.). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. ResearchGate. Retrieved from [Link]

-

Kumar, V., & Kumar, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

(n.d.). N-(furan-2-yl-thiophen-2-ylmethyl)aniline. ChemSynthesis. Retrieved from [Link]

-

(n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

-

(n.d.). Photostability. IAGIM. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. organicreactions.org [organicreactions.org]

- 4. news-medical.net [news-medical.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CAS 17377-97-8 | this compound - Synblock [synblock.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]

- 15. iagim.org [iagim.org]

- 16. mdpi.com [mdpi.com]

- 17. byjus.com [byjus.com]

- 18. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Quantum Chemical Calculations for N-(furan-2-ylmethyl)-4-methoxyaniline

Introduction

N-(furan-2-ylmethyl)-4-methoxyaniline, with the chemical formula C₁₂H₁₃NO₂ and CAS number 17377-97-8, is a molecule of significant interest in medicinal chemistry and materials science.[1] Its derivatives have been explored as intermediates in the synthesis of novel therapeutic agents, particularly in oncology, and have shown potential in the development of organic light-emitting diodes (OLEDs).[2] The unique combination of a furan ring, a secondary amine linker, and a methoxy-substituted aniline moiety imparts distinct physicochemical properties that influence its biological activity and electronic behavior.

This technical guide provides a comprehensive, in-depth exploration of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. As a self-validating system of protocols, this document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper molecular understanding. We will move beyond a simple recitation of methods to explain the causality behind theoretical choices, ensuring a robust and reliable computational investigation.

Theoretical Framework: The Power of Quantum Chemistry

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens to investigate molecular systems at the electronic level. For a molecule like this compound, these methods allow us to predict a wide array of properties that are often challenging or time-consuming to determine experimentally. By solving the Schrödinger equation (or approximations thereof), we can model the molecule's geometry, vibrational frequencies, electronic structure, and reactivity.

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3] DFT methods approximate the complex many-electron wavefunction by using the electron density, a simpler quantity, as the fundamental variable. The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results. For organic molecules containing first- and second-row elements like carbon, nitrogen, and oxygen, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to provide a good compromise between accuracy and computational efficiency for a variety of properties.[4][5][6]

This guide will primarily focus on DFT-based calculations, supplemented by post-analysis techniques to extract chemically meaningful information. All described protocols are designed to be performed using a standard quantum chemistry software package like Gaussian.[7][8][9][10]

The Computational Workflow: A Step-by-Step Guide

A rigorous computational study follows a logical progression of steps, each building upon the previous one to construct a comprehensive molecular profile. The following workflow is designed to be a self-validating process, with checks at each stage to ensure the reliability of the results.

Caption: A schematic representation of the HOMO and LUMO energy levels and their spatial distribution.

Reactivity Map

The results from the Fukui function analysis can be used to generate a molecular reactivity map, visually highlighting the regions most susceptible to nucleophilic and electrophilic attack.

Conclusion

This in-depth technical guide has outlined a comprehensive and self-validating computational workflow for the quantum chemical investigation of this compound. By following these protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this important molecule. The presented methodologies, grounded in the robust framework of Density Functional Theory, provide a powerful toolkit for rationalizing experimental observations and guiding the design of new molecules with tailored properties for applications in drug discovery and materials science. The emphasis on understanding the causality behind each computational step ensures that the generated data is not only accurate but also chemically meaningful.

References

-

Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry - RITME. [Link]

-

About Gaussian 16. (2017-07-05). [Link]

-

Gaussian 16. (2019-10-14). [Link]

-

Gaussian (software) - Wikipedia. [Link]

-

Fukui function - Wikipedia. [Link]

-

Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi - YouTube. (2021-09-07). [Link]

-

Fukui Functions and the Dual Descriptor — Tutorials 2025.1 documentation - SCM. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. [Link]

-

UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs. [Link]

-

Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. (2025-08-10). [Link]

-

Plotting Fukui functions - ORCA 5.0 tutorials - FACCTs. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. (2022-12-28). [Link]

-

11.2 Chemical Solvent Models - Q-Chem Manual. [Link]

-

Natural Bond Orbital (NBO) Analysis. [Link]

-

Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines | ACS Omega. (2019-04-22). [Link]

-

Understanding how f- Fukui Function is calculated : r/comp_chem - Reddit. (2023-03-05). [Link]

-

DFT calculations in solution systems: solvation energy, dispersion energy and entropy. (2022-12-15). [Link]

-

Fukui Function — GUI 2025.1 documentation - SCM. [Link]

-

Solvent model - Wikipedia. [Link]

-

Assessment of Density Functional Methods for Obtaining Geometries at Conical Intersections in Organic Molecules | Journal of Chemical Theory and Computation - ACS Publications. (2013-09-06). [Link]

-

Introduction to Molecular Modelling: Part 10 (Absorption spectra) | by Shoubhik R Maiti. (2022-07-30). [Link]

-

Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions | The Journal of Physical Chemistry B - ACS Publications. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. [Link]

-

Frequencies and Thermochemistry - Rowan Scientific. [Link]

-

HOMO and LUMO - Wikipedia. [Link]

-

Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In ... [Link]

-

Thermochemistry of Furan and Its Derivatives: A High-Level Ab Initio Study | Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT - My Account. (2025-11-11). [Link]

-

Q-Chem 5.0 User's Manual : Vibrational Analysis. [Link]

-

Calculation and analysis of the harmonic vibrational frequencies in molecules at extreme pressure: Methodology and diborane as a test case - AIP Publishing. (2012-10-19). [Link]

-

Computational Modeling of Molecular Vibrations - Sci.muni.cz. [Link]

-

Organic Electronics: Does a Plot of the HOMO–LUMO Wave Functions Provide Useful Information? | Chemistry of Materials - ACS Publications. (2017-01-24). [Link]

-

On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - RSC Publishing. (2022-01-05). [Link]

-

Geometry Optimization – EXPO - Software Ic. [Link]

-

Density Functional Geometries and Zero-Point Energies in Ab Initio Thermochemical Treatments of Compounds with First-Row Atoms (H, C, N, O, F) - PMC - PubMed Central. [Link]

-

Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange. (2021-03-18). [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025-08-23). [Link]

-

Synthesis, characterization and density functional theory ... [Link]

-

DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation | Request PDF - ResearchGate. (2025-08-09). [Link]

-

A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions - RSC Publishing. [Link]

-

Spectroscopic Investigation (FT-IR, FT-RAMAN, UV and NMR), NBO, NLO Analysis and Fukui Function of 2 - IOSR Journal. (2017-07-15). [Link]

-

In silico analyses of betulin: DFT studies, corrosion inhibition properties, ADMET prediction, and molecular docking with a series of SARS-CoV-2 and monkeypox proteins - PMC. [Link]

Sources

- 1. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 2. Solvation models — PySCF [pyscf.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and density functional theory investigations of the <i>N</i>,<i>N</i>-diacylaniline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. In silico analyses of betulin: DFT studies, corrosion inhibition properties, ADMET prediction, and molecular docking with a series of SARS-CoV-2 and monkeypox proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ritme.com [ritme.com]

- 8. chemistwizards.com [chemistwizards.com]

- 9. gaussian.com [gaussian.com]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Pharmacophoric Potential of the Furan-Methoxyaniline Scaffold

Preamble: The Strategic Convergence of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with potent and selective biological activity is perpetual. Our journey often begins not by inventing complexity, but by recognizing and strategically combining fragments that have a proven track record of interacting with biological targets. This guide delves into the synergistic potential of one such combination: the furan-methoxyaniline scaffold .

At first glance, this scaffold appears to be a simple conjunction of two well-established moieties. The furan ring is a five-membered aromatic heterocycle, a cornerstone in medicinal chemistry prized for its role as a versatile pharmacophore and a bioisostere for the phenyl ring, often enhancing metabolic stability and receptor interactions.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] On the other hand, the methoxyaniline fragment is a prominent feature in numerous kinase inhibitors, where the aniline nitrogen serves as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase ATP-binding site.[8]

The core thesis of this guide is that the fusion of these two "privileged" structures creates a scaffold with immense, underexplored pharmacophoric potential. The furan ring is not merely a phenyl bioisostere here; its unique electronic properties and potential for specific vectoral interactions can be exploited to achieve novel target engagement and improved physicochemical properties.[6] This document provides a technical framework for researchers and drug development professionals to unlock this potential, covering synthetic strategy, biological evaluation, and the principles of rational, data-driven lead optimization.

The Furan-Methoxyaniline Scaffold: A Structural and Mechanistic Overview

The power of this scaffold lies in the distinct yet complementary roles of its constituent parts.

-

The Furan Moiety: This electron-rich aromatic system can engage in various non-covalent interactions, including hydrogen bonding (via the oxygen atom), π–π stacking, and hydrophobic interactions.[2] Its compact size and specific geometry allow it to probe pockets within a target protein that may be inaccessible to a bulkier phenyl ring. Furthermore, the C2 and C5 positions are particularly amenable to substitution, allowing for fine-tuning of potency and selectivity.[1]

-

The Methoxyaniline Moiety: This component typically serves as the primary anchor to the target protein. In the context of kinase inhibition, the aniline proton and nitrogen are essential for forming one or two hydrogen bonds with the backbone of the hinge region, a highly conserved interaction motif.[8][9] The methoxy substituent can further enhance binding through additional interactions or by modulating the pKa of the aniline nitrogen, thereby influencing binding affinity and overall cell permeability.

The strategic combination allows the furan to act as a "pathfinder" element, orienting the molecule within the binding site and making key contacts in adjacent pockets, while the methoxyaniline provides the high-affinity anchor.

Synthetic Strategies: Building the Core Scaffold

The synthesis of furan-methoxyaniline derivatives is accessible through established organic chemistry reactions. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable aniline derivative and an activated heterocyclic core. For kinase inhibitor development, this often involves coupling with a chloro-substituted quinazoline, pyrimidine, or a similar scaffold.[8]

Experimental Protocol: Synthesis of a Quinazoline-Based Furan-Methoxyaniline Derivative

This protocol provides a representative method for coupling 4-(Furan-2-yl)aniline with a 4-chloroquinazoline core, a common starting point for EGFR or VEGFR inhibitors.[8]

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

4-(Furan-2-yl)aniline hydrochloride

-

Triethylamine (TEA)

-

Isopropanol (IPA)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Mobile phase for TLC (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 equivalent).

-

Addition of Aniline: Add 4-(furan-2-yl)aniline hydrochloride (1.1 mmol, 1.1 equivalents). The use of a slight excess of the aniline ensures the complete consumption of the more valuable chloroquinazoline starting material.

-

Solvent and Base: Add isopropanol (10 mL) to the flask. This is a common solvent for this class of reaction due to its polarity and boiling point. Subsequently, add triethylamine (1.5 mmol, 1.5 equivalents) dropwise.

-

Causality Insight: The hydrochloride salt of the aniline is used for its superior stability and ease of handling. Triethylamine is a non-nucleophilic organic base crucial for neutralizing the HCl salt in situ, liberating the free aniline to act as a nucleophile. It also scavenges the HCl generated during the SNAr reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C for IPA) and maintain for 3-6 hours.

-

Monitoring: The progress of the reaction must be monitored to determine completion. This is achieved by TLC. Periodically, take a small aliquot from the reaction mixture, spot it on a TLC plate, and elute with the chosen mobile phase. The consumption of the starting materials (visualized under UV light) indicates the reaction is proceeding.

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the desired product) forms, collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold isopropanol to remove any residual starting materials or soluble impurities. The product can be further purified by recrystallization or column chromatography if necessary.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). This step is non-negotiable for validating the identity of the synthesized molecule.

Biological Evaluation: Quantifying Pharmacological Activity

Once synthesized, the derivatives must be screened for biological activity. The choice of assay is dictated by the therapeutic hypothesis. Given the scaffold's similarity to known kinase inhibitors, an anticancer screen is a logical starting point.

Primary Screen: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell viability and is a workhorse for primary screening of potential anticancer agents.[1][7] It measures the metabolic activity of cells, which generally correlates with cell number.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furan-methoxyaniline derivative against a cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

-

Cancer cell line (e.g., MCF-7) and appropriate culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (furan-methoxyaniline derivative), dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-